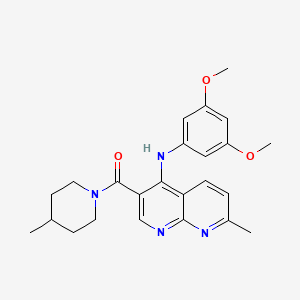

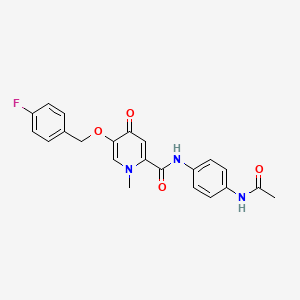

![molecular formula C15H26Cl3N3 B2598904 3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride CAS No. 2416231-78-0](/img/structure/B2598904.png)

3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a complex organic molecule that likely contains a pyrrolidine ring and a pyridine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyridine is a six-membered ring with one nitrogen atom . These types of structures are common in many biologically active compounds .

Synthesis Analysis

Pyrrolidine compounds can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride” is not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Application in Organic Chemistry

Pyridine derivatives, including those structurally related to "3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine; trihydrochloride," have been extensively studied for their unique chemical properties and applications in organic synthesis. For example, pyrrolidines are crucial in medicinal chemistry for their biological effects, finding uses in medicines, dyes, and agrochemical substances. The study of pyrrolidines synthesis through [3+2] cycloaddition demonstrates the polar nature of these reactions and their potential to proceed under mild conditions, yielding significant products for further chemical transformations (Żmigrodzka et al., 2022).

Advancements in Heterocyclic Chemistry

The synthesis of heterocyclic N-oxides from pyridine derivatives, including the efficient oxidation of pyridines to their N-oxides, showcases the versatility of pyridine compounds in creating compounds with potential pharmaceutical applications. The method using trichloroisocyanuric acid, acetic acid, sodium acetate, and water in acetonitrile and methylene dichloride highlights the straightforward approach to obtaining these derivatives in high yields, indicating the significance of pyridine compounds in synthesizing heterocyclic N-oxides (Zhong et al., 2004).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the rigid structure of diamines derived from pyrrolidinyl and piperidinyl groups, similar to the core structure of "3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine; trihydrochloride," plays a crucial role. These compounds are pivotal in drug discovery, serving as key intermediates in the synthesis of pharmacologically active molecules. A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, underscores the importance of such compounds in the development of new drugs and therapeutic agents (Smaliy et al., 2011).

Direcciones Futuras

Pyrrolidine compounds are widely used in the development of clinically active drugs . They offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Therefore, the future directions for “3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride” could involve further exploration of its potential therapeutic applications.

Propiedades

IUPAC Name |

3-[(4-pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3.3ClH/c1-2-13(10-16-6-1)12-18-8-4-14(5-9-18)15-3-7-17-11-15;;;/h1-2,6,10,14-15,17H,3-5,7-9,11-12H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXJSKDJTMDORR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2CCN(CC2)CC3=CN=CC=C3.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2598829.png)

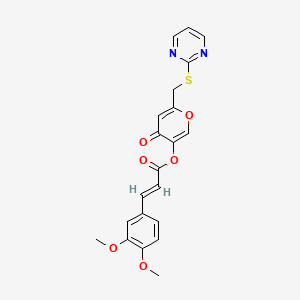

![5-Methyl-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2598832.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598833.png)

![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2598834.png)

![5-(4-methoxyphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2598835.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2598840.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2598842.png)

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline](/img/structure/B2598844.png)